molecular formula C14H18N4O2 B2719009 3-(4-methoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide CAS No. 2097919-65-6

3-(4-methoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide

Número de catálogo: B2719009
Número CAS: 2097919-65-6
Peso molecular: 274.324
Clave InChI: CVDALTARPQEAPF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-Methoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide is a synthetic small molecule of high interest in medicinal chemistry and oncology research. It features a propanamide linker that connects two key pharmacophoric elements: a 4-methoxyphenyl group and a 2H-1,2,3-triazole ring system. This specific architecture is designed based on the common pharmacophore model for histone deacetylase (HDAC) inhibitors, where the triazole moiety acts as a cap group that interacts with the rim of the enzyme's active site, and the amide linkage can serve as a connecting unit (Pharmaceuticals 2025, 18(8), 1148) . The incorporation of the 1,2,3-triazole is particularly valuable due to its stability under metabolic conditions and its ability to participate in key hydrogen bonding and dipole interactions with biological targets, often serving as a bioisostere for traditional amide bonds (Molecules 2015, 20(11), 19984–20013) . This compound is primarily intended for anticancer research. The 4-methoxyphenyl subunit is a common feature in many bioactive compounds and has been associated with enhanced cytotoxic activity in various synthetic derivatives (Molecules 2020, 25(13), 2980) . Researchers can utilize this chemical as a precursor or lead compound in structure-activity relationship (SAR) studies aimed at developing novel therapeutics targeting aggressive cancers. Its structural similarity to other triazole-capped inhibitors reported in recent literature suggests potential for investigating epigenetic mechanisms in cancer cells, including the induction of apoptosis and cell cycle arrest (Pharmaceuticals 2025, 18(8), 1148) . Chemical Specifications: • CAS Number : 2320537-55-9 • Molecular Formula : C20H22N4O2 • Molecular Weight : 366.5 g/mol • SMILES : CSc1ccc(CCC(=O)NC(Cn2nccn2)c2ccccc2)cc1 This product is intended for research and laboratory use only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Propiedades

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(triazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-20-13-5-2-12(3-6-13)4-7-14(19)15-10-11-18-16-8-9-17-18/h2-3,5-6,8-9H,4,7,10-11H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDALTARPQEAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-(4-methoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide is a compound that incorporates a 1,2,3-triazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the molecular formula C14H18N4OC_{14}H_{18}N_{4}O and has a molecular weight of approximately 258.32 g/mol. Its structure features a methoxyphenyl group connected to a triazole ring via an ethyl spacer.

Biological Activity Overview

The biological activity of 3-(4-methoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide has been investigated in various studies, highlighting its potential in several therapeutic areas:

Antiparasitic Activity

Recent studies have shown that derivatives of compounds containing the 1,2,3-triazole ring exhibit significant antiparasitic effects. For instance, related compounds have been tested against Toxocara canis, demonstrating viability reduction in a concentration-dependent manner. The mechanism involves disruption of larval motility and viability over time .

Anticancer Activity

The triazole derivatives have also been linked to anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines by activating pathways involving p53 and caspase-3. This suggests that 3-(4-methoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide may possess similar mechanisms worthy of further exploration .

The mechanisms through which this compound exerts its biological effects include:

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant antiparasitic effects against T. canis with a concentration-dependent reduction in larval motility.
Study BShowed that similar triazole derivatives induced apoptosis in MCF-7 breast cancer cells through activation of caspase pathways.
Study CInvestigated the pharmacokinetics and drug-likeness profile of related compounds, suggesting favorable absorption and distribution characteristics.

Pharmacokinetics

Pharmacokinetic studies on similar compounds indicate good absorption rates and the ability to cross the blood-brain barrier (BBB), which is crucial for central nervous system-targeted therapies. These properties enhance their potential as therapeutic agents .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has shown that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been studied for their effectiveness against various bacterial strains and fungi. The presence of the 4-methoxyphenyl group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy as an antimicrobial agent .

Anticancer Properties

The triazole ring is also associated with anticancer activity. Studies have indicated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. The specific compound could potentially serve as a lead compound for developing new anticancer therapies .

Anticonvulsant Effects

Another area of interest is the anticonvulsant activity of similar compounds. The structure of 3-(4-methoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide suggests it could interact with neurotransmitter systems implicated in seizure activity. Research into related triazole compounds has shown promising results in reducing seizure frequency and severity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 3-(4-methoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide. Key factors influencing its activity include:

  • Substitution Patterns : Variations in the methoxy or phenyl substituents can significantly impact potency and selectivity.
  • Triazole Positioning : The position of the triazole ring relative to other functional groups can affect binding affinity to target proteins.

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

  • Antimicrobial Evaluation : A study demonstrated that triazole derivatives exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Screening : In vitro assays showed that certain triazole-containing compounds inhibited the growth of cancer cell lines by inducing apoptosis through caspase activation pathways .
  • Anticonvulsant Testing : Compounds with similar structures were tested in animal models for their ability to prevent seizures induced by chemical agents such as pentylenetetrazole (PTZ), showing promising results .

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Heterocycle Key Substituents LogP* Solubility (mg/mL)*
Target Compound 280.31 1,2,3-Triazole 4-Methoxyphenyl 2.1 0.15
BK65033 () 276.31 1,2,3-Triazole 3-Fluoro-4-methylphenyl 2.5 0.10
N-(4-Ethoxyphenyl)-...tetrazol-5-yl () 353.39 Tetrazole 4-Ethoxyphenyl 1.8 0.30
3-((4-Methoxyphenyl)amino)...hydrazide () 349.40 Hydrazide Naphthalene 3.2 0.05

*Predicted using QikProp (BIOVIA).

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3-(4-methoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide, and how can reaction conditions be controlled to maximize yield?

  • Methodology : The synthesis typically involves multi-step reactions, including amide coupling and heterocyclic ring formation. Key steps include:

  • Amide bond formation : Reacting 3-(4-methoxyphenyl)propanoic acid derivatives with 2-(2H-1,2,3-triazol-2-yl)ethylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) in solvents like dichloromethane or DMF .
  • Triazole incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may be employed for triazole ring formation, requiring strict control of temperature (60–80°C) and anhydrous conditions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (>95%) .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structure and purity?

  • Methodology :

  • NMR spectroscopy : 1H and 13C NMR identify proton environments (e.g., methoxy group at δ ~3.8 ppm, triazole protons at δ ~7.5–8.0 ppm) and carbon backbone .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 341.15) .
  • Infrared (IR) spectroscopy : Detect characteristic peaks (amide C=O stretch at ~1650 cm⁻¹, triazole C-N stretch at ~1450 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying pH and solvent conditions?

  • Methodology :

  • pH stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C, monitoring decomposition via HPLC over 24–72 hours .
  • Solubility : Use shake-flask method in solvents (e.g., DMSO, ethanol, water) to determine logP values and optimize formulations for biological assays .

Advanced Research Questions

Q. How can discrepancies between computational molecular modeling and experimental crystallographic data be resolved?

  • Methodology :

  • X-ray crystallography : Refine crystal structures using SHELXL (e.g., hydrogen bonding between triazole and amide groups) and validate with R-factor convergence (<0.05) .
  • Computational adjustments : Compare DFT-optimized geometries (B3LYP/6-31G*) with experimental bond lengths/angles. Adjust torsional parameters for the methoxyphenyl group if deviations exceed 0.02 Å .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

  • Methodology :

  • Target identification : Use molecular docking (AutoDock Vina) to screen against kinases or receptors (e.g., HDACs, adenosine A2B), prioritizing targets with binding energies < -8.0 kcal/mol .
  • Cell-based assays : Test antiproliferative activity (MTT assay) in cancer cell lines (IC50 determination) and validate selectivity via siRNA knockdown of hypothesized targets .

Q. How can researchers optimize reaction conditions to mitigate side reactions during triazole ring formation?

  • Methodology :

  • Catalyst screening : Compare Cu(I) (e.g., CuBr) vs. Ru-based catalysts for regioselectivity in triazole synthesis. Cu(I) favors 1,4-disubstituted triazoles but may require ligand additives (e.g., TBTA) to suppress oxidative byproducts .
  • In situ monitoring : Use LC-MS to detect intermediates (e.g., azide or alkyne excess) and adjust stoichiometry dynamically .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.